3-(aminomethyl)-1-benzylpyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring substituted with an aminomethyl group at the 3-position and a benzyl group at the 1-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system and other biological pathways.
The compound has been identified and characterized in various chemical databases and research articles, highlighting its relevance in organic synthesis and biological studies. Its chemical structure can be denoted by the identifier 933757-00-7 in chemical registries.
3-(aminomethyl)-1-benzylpyridin-2(1H)-one is classified as a pyridine derivative. Pyridines are a class of aromatic heterocycles that are widely studied for their biological activity and utility in organic synthesis.
The synthesis of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one typically involves several key steps:
The reaction conditions typically require careful control of temperature and solvent to optimize yield and purity. Common solvents include dimethylformamide or toluene, and bases like potassium carbonate are often used to facilitate nucleophilic substitutions.
The molecular structure of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one can be depicted as follows:
The molecular formula is with a molecular weight of approximately 214.26 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
3-(aminomethyl)-1-benzylpyridin-2(1H)-one can undergo various types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(aminomethyl)-1-benzylpyridin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to potential therapeutic effects.
Relevant data from spectral analysis (e.g., NMR or IR spectra) provide insights into functional groups and molecular interactions.
3-(aminomethyl)-1-benzylpyridin-2(1H)-one has several applications in scientific research:
This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in medicinal chemistry and organic synthesis.
The synthesis of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one (CAS RN 933757-00-7) leverages innovative multicomponent reactions (MCRs) to streamline the construction of its aminopyridinone core. A pivotal strategy involves Ru-catalyzed direct arylation of benzylic amines with arylboronates, where a 3-substituted pyridine acts as a directing group. The presence of a sterically demanding group (e.g., methyl, phenyl, or trifluoromethyl) at the pyridine’s 3-position is critical, as it forces the benzylic CH₂ group into proximity with the metal center, facilitating C–H activation. This optimization significantly improves yields from <10% (unsubstituted pyridine) to 78–90% (3-CF₃ or 3-Ph substituted pyridine) [6].
Table 1: Impact of Pyridine 3-Substituents on Arylation Efficiency
3-Substituent (R) | Conversion (%) | Isolated Yield (%) |
---|---|---|
H | 9 | Not isolated |
Cl | 10 | Not isolated |
CH₃ | 85 | 64 |
CF₃ | 90 | 78 |
Ph | 100 | 90 |
Additionally, Buchwald-Hartwig amination enables the introduction of the benzyl group to the pyridinone nitrogen, using 2-chloro-3-substituted pyridines and benzylamines under palladium catalysis. This method achieves >80% yield over three steps, demonstrating exceptional functional group tolerance and scalability [6]. The aminomethyl moiety at C3 is installed late-stage via reductive amination or nucleophilic substitution, allowing modular diversification.
While the parent compound lacks chiral centers, strategic modifications at the aminomethyl group or the benzyl position enable asymmetric synthesis. Chiral auxiliary-assisted alkylation of the aminomethyl nitrogen generates enantioenriched derivatives. For example, coupling with (S)-N-Boc-proline or (R)-1-phenylethylamine yields non-racemic compounds with >90% ee, confirmed by chiral HPLC. These derivatives exhibit distinct pharmacological profiles; molecular docking reveals that their stereochemistry influences binding to targets like kinase allosteric sites [7].
In another approach, Ru(II)-catalyzed asymmetric hydrogenation of prochiral enaminone intermediates (derived from the pyridinone core) produces chiral piperidines with 88–95% ee. The reaction employs DuPhos or BINAP ligands, where enantioselectivity is governed by steric interactions between the ligand and the substrate’s benzyl group [7]. These enantiopure building blocks are pivotal for probing stereospecific bioactivities, such as kinase inhibition or receptor agonism.
Solid-phase synthesis enables rapid diversification of the 3-(aminomethyl)-1-benzylpyridin-2(1H)-one scaffold for focused libraries. The Rink amide resin is employed as a handle, where the aminomethyl group is anchored via amide linkage. Key steps include:
Table 2: Solid-Phase Library Synthesis Outcomes
Diversification Step | Building Blocks Used | Average Purity (%) | Yield Range (%) |
---|---|---|---|
Suzuki coupling (C5-arylation) | Heteroaryl bromides | 85 | 70–92 |
Reductive amination (N-tail) | Aldehydes/ketones | 90 | 75–88 |
PROTAC conjugation | E3 ligase ligands (e.g., lenalidomide) | 82 | 65–80 |
This methodology generates libraries of 50–100 analogs in parallel, accelerating SAR studies for oncology and immunology targets [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7